molecular formula C16H19N3O3 B12181105 3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

Cat. No.: B12181105
M. Wt: 301.34 g/mol
InChI Key: RUODZLCBDLBLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the butanamide and prop-2-en-1-yloxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various coupling agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-methyl-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C16H19N3O3/c1-4-9-21-13-7-5-12(6-8-13)15-16(19-22-18-15)17-14(20)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,19,20)

InChI Key

RUODZLCBDLBLIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.